molecular formula C14H25N2PS B14012304 N-(butylamino-phenyl-phosphinothioyl)butan-1-amine CAS No. 18995-00-1

N-(butylamino-phenyl-phosphinothioyl)butan-1-amine

Cat. No.: B14012304
CAS No.: 18995-00-1
M. Wt: 284.40 g/mol
InChI Key: BUYJAHLFDMEAGP-UHFFFAOYSA-N
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Description

N-(butylamino-phenyl-phosphinothioyl)butan-1-amine is an organic compound characterized by the presence of both amine and phosphinothioyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butylamino-phenyl-phosphinothioyl)butan-1-amine typically involves the reaction of butylamine with phenylphosphinothioyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process includes the purification of the final product through techniques such as distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(butylamino-phenyl-phosphinothioyl)butan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Alkylated amines.

Scientific Research Applications

N-(butylamino-phenyl-phosphinothioyl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(butylamino-phenyl-phosphinothioyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The phosphinothioyl group plays a crucial role in these interactions due to its ability to form stable complexes with metal ions and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(butylamino-phenyl-phosphinoyl)butan-1-amine
  • N-(butylamino-phenyl-phosphinothioyl)pentan-1-amine
  • N-(butylamino-phenyl-phosphinothioyl)hexan-1-amine

Uniqueness

N-(butylamino-phenyl-phosphinothioyl)butan-1-amine is unique due to the presence of both amine and phosphinothioyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

18995-00-1

Molecular Formula

C14H25N2PS

Molecular Weight

284.40 g/mol

IUPAC Name

N-[butylamino(phenyl)phosphinothioyl]butan-1-amine

InChI

InChI=1S/C14H25N2PS/c1-3-5-12-15-17(18,16-13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H2,15,16,18)

InChI Key

BUYJAHLFDMEAGP-UHFFFAOYSA-N

Canonical SMILES

CCCCNP(=S)(C1=CC=CC=C1)NCCCC

Origin of Product

United States

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